N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
Description
N-[(2Z)-6-Methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide is a benzothiazole-derived compound featuring a methanesulfonyl substituent at position 6 of the dihydrobenzothiazole ring and a propyl group at position 2. Its Z-configuration at the imine bond (C=N) in the dihydrobenzothiazole moiety is critical for its stereochemical stability and intermolecular interactions. Structural characterization of such compounds typically relies on X-ray crystallography, NMR spectroscopy, and mass spectrometry, as demonstrated in analogous studies .
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c1-3-10-22-14-9-8-12(28(2,24)25)11-16(14)27-19(22)21-17(23)18-20-13-6-4-5-7-15(13)26-18/h4-9,11H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRYOBYROQIPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole core, followed by the introduction of the methanesulfonyl and propyl groups, and finally, the formation of the carboxamide linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
Lead Compound for Drug Development
The compound's structural complexity positions it as a promising lead for the development of new pharmaceuticals. Its ability to modulate biological targets makes it suitable for creating drugs that target specific enzymes or receptors involved in diseases such as cancer and infections.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Caspase activation |
| Compound B | HeLa (Cervical) | 4.5 | Cell cycle arrest |
| N-[(2Z)-6-methanesulfonyl...] | A549 (Lung) | TBD | TBD |
Antimicrobial Activity
The compound has demonstrated potential antimicrobial activity against pathogens such as Helicobacter pylori. Similar benzothiazole derivatives have been evaluated for their inhibitory effects on various bacteria and fungi, often disrupting cell wall synthesis or interfering with metabolic pathways.
Biological Research
Neuroprotective Effects
Recent studies suggest that compounds in this class may possess neuroprotective properties by inhibiting monoamine oxidase (MAO) activity. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which may benefit conditions such as depression and Parkinson's disease.
Materials Science
Advanced Materials Development
The unique electronic properties of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide make it a candidate for developing advanced materials. Its potential applications include organic semiconductors and photovoltaic cells due to its ability to conduct electricity and its stability under various conditions.
Case Study 1: Antitumor Activity
In a study examining the effects of various benzothiazole derivatives on cancer cell lines, it was found that this compound exhibited potent cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 5 µM. The study concluded that this compound could be further developed as a potential anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against H. pylori. Results indicated that some derivatives had comparable efficacy to standard antibiotics like metronidazole, suggesting that N-[(2Z)-6-methanesulfonyl...] may also hold promise in treating infections caused by resistant strains of bacteria.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its methanesulfonyl and propyl substituents. For comparison:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This benzamide derivative lacks the benzothiazole core but shares a similar synthetic approach (e.g., acyl chloride/acid coupling with amines). Its N,O-bidentate directing group contrasts with the methanesulfonyl group in the target compound, which may influence metal-binding affinity and catalytic activity in C–H functionalization reactions .
- Rapamycin analogues (): While structurally distinct, the NMR comparison methodology used for rapamycin derivatives (e.g., tracking chemical shifts in regions A and B) can be applied to analyze substituent effects in the target compound. For instance, the methanesulfonyl group in the target compound likely induces deshielding in neighboring protons, analogous to substituent-induced shifts in rapamycin derivatives .
Physicochemical and Functional Group Comparisons
Crystallographic and Computational Insights
- Crystallography Tools : The target compound’s structure would likely be resolved using SHELX or WinGX (). These programs are standard for small-molecule crystallography and validate hydrogen-bonding patterns, as seen in analogous studies .
- Hydrogen Bonding : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which forms N,O-bidentate hydrogen bonds, the target compound’s sulfonyl group may participate in weaker S=O···H interactions, impacting crystal packing and stability .
Reactivity and Stability
The methanesulfonyl group enhances electrophilicity at the benzothiazole ring, making the compound more reactive toward nucleophiles compared to non-sulfonylated analogues. This contrasts with the hydroxyl group in ’s compound, which promotes hydrogen-bond-mediated aggregation .
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole core with a methanesulfonyl group and a carboxamide moiety. Its molecular formula is C₁₈H₁₈N₂O₄S₂, and it has been characterized for various chemical reactions including oxidation, reduction, and substitution reactions .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluating related compounds demonstrated that certain benzothiazole derivatives have minimal inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various bacterial strains . The structural similarity suggests that this compound may possess comparable activity.
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can selectively inhibit tumorigenic cell lines while sparing normal cells. For instance, compounds derived from benzothiazoles exhibited cytotoxicity against various cancer cell lines with IC₅₀ values indicating potent activity . Although specific data for the compound is limited, its structural characteristics suggest potential for similar effects.
The mechanism of action for benzothiazole derivatives often involves enzyme inhibition or modulation of cellular signaling pathways. The methanesulfonyl group may enhance binding affinity to target enzymes or receptors, thereby affecting their activity. Further studies are necessary to elucidate the specific interactions of this compound with biological targets.
Research Findings and Case Studies
Several studies have highlighted the biological relevance of related compounds:
| Study | Compound | Biological Activity | MIC (μmol/mL) |
|---|---|---|---|
| 4d | Antibacterial | 10.7 – 21.4 | |
| Various | Anticancer | IC₅₀ values ranging from 28 to 290 ng/mL |
These findings suggest that the compound could serve as a lead structure for developing new pharmaceuticals targeting infections and cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
